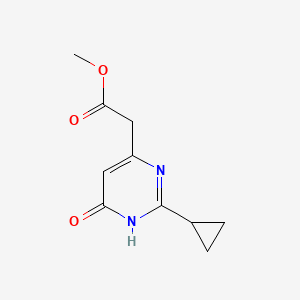
Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate
Descripción general
Descripción
Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate, commonly referred to as EMBA, is a naturally-occurring organic compound found in a variety of plants and animals. It is a member of the family of compounds known as carboxylic acids. EMBA has a wide range of applications in the fields of chemistry, biochemistry, and medicine, and is of particular interest to scientists due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Synthesis and Spectroscopic Studies
The compound Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate has been synthesized and characterized through various spectroscopic and theoretical studies. İ. Koca et al. (2014) synthesized a related compound by reacting 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate. The synthesized compound was characterized using elemental analyses, IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction methods. This study provides insights into the structural and vibrational properties of similar compounds, which can be useful for understanding the behavior of Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate in various applications (İ. Koca et al., 2014).
Coenzyme NADH Model Reactions
X. Fang et al. (2006) explored a novel coenzyme NADH model reaction involving a compound similar to Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate. This study highlights the reaction's mechanisms, offering valuable insights into the potential biochemical applications of related compounds (X. Fang et al., 2006).
Pyrolysis of Sulfinylated Esters
R. Tanikaga et al. (1984) investigated the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates, which are structurally related to Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate. The study provides insights into the thermal behavior of these compounds, which could be relevant for understanding the thermal stability and reactions of Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate (R. Tanikaga et al., 1984).
Synthesis Optimization
Fang Qiao-yun (2012) optimized the synthesis technology for a compound closely related to Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate, providing a stable, simple, high-yield method that could be applicable to the industrial production of similar compounds (Fang Qiao-yun, 2012).
Propiedades
IUPAC Name |
ethyl (2E)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-4-18-14(17)12(10(2)15-3)13(16)11-8-6-5-7-9-11/h5-9,16H,4H2,1-3H3/b13-12+,15-10? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEUWUNDWYYQBH-NQKZQFAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=NC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2E)-2-benzoyl-3-(methylamino)but-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1414469.png)
![2-(2-Pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidin-4-ol](/img/structure/B1414470.png)



![5-Hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1414479.png)
![5-Benzo[b]thiophen-3-ylmethylene-2-(3-methyl-piperidin-1-yl)-3,5-dihydro-imidazol-4-one](/img/structure/B1414480.png)




![2-(Pyridin-4-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ol dihydrochloride](/img/structure/B1414488.png)
